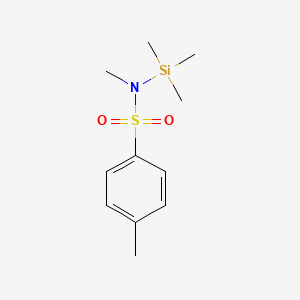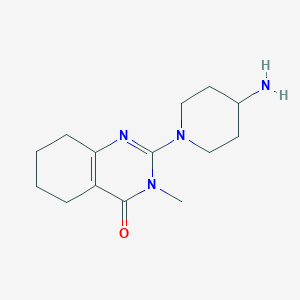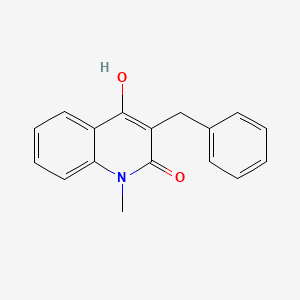
5-((Methylsulfonyl)methyl)-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methylsulfonylmethyl group at the 5-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline typically involves the nitration of quinoline derivatives followed by the introduction of the methylsulfonylmethyl group. One common method involves the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Sulfonylation: The resulting 6-nitroquinoline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylmethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-((Methylsulfonyl)methyl)-6-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-((Methylsulfonyl)methyl)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Methylsulfonyl)methyl)-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-((Methylsulfonyl)methyl)-6-nitroquinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinoline: Lacks the methylsulfonylmethyl group, making it less versatile in chemical reactions.
5-Methylsulfonylquinoline: Lacks the nitro group, which may reduce its biological activity.
Uniqueness
5-((Methylsulfonyl)methyl)-6-nitroquinoline is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)7-9-8-3-2-6-12-10(8)4-5-11(9)13(14)15/h2-6H,7H2,1H3 |
InChI Key |
KPSDPSBKDDOKFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


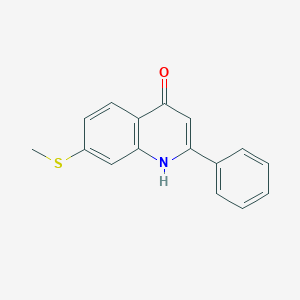
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
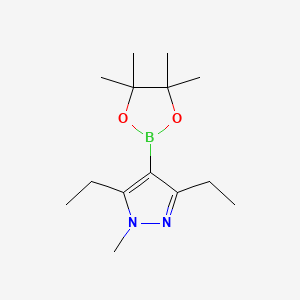
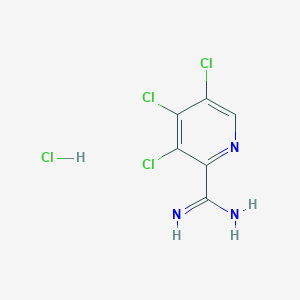




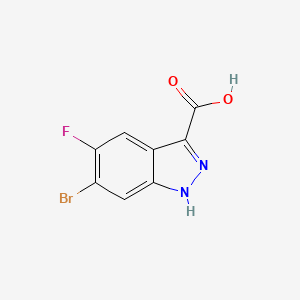

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
